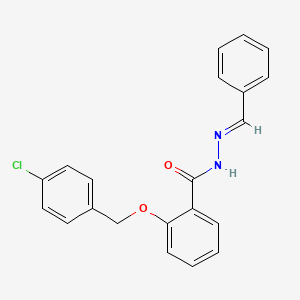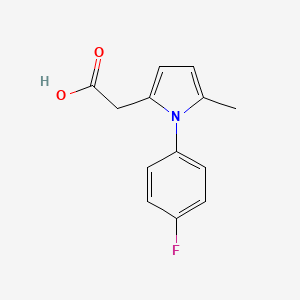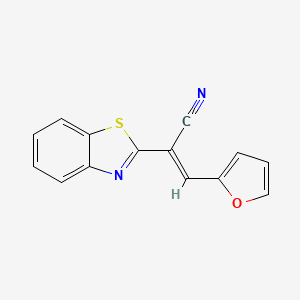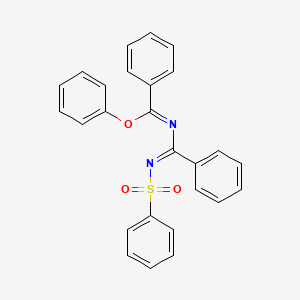![molecular formula C11H5BrN2O2 B12002754 [(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B12002754.png)
[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]malononitrile is an organic compound with the molecular formula C11H5BrN2O2 It is characterized by the presence of a brominated benzodioxole ring and a malononitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]malononitrile typically involves the condensation of 6-bromo-1,3-benzodioxole-5-carboxaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which facilitates the formation of the methylene bridge between the benzodioxole and malononitrile units .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]malononitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzodioxole ring can be substituted with other nucleophiles.
Addition Reactions: The nitrile groups can participate in addition reactions with nucleophiles or electrophiles.
Condensation Reactions: The compound can undergo further condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds can be used.
Condensation Reactions: Typically carried out in the presence of a base such as piperidine or pyridine.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Addition Reactions: Products include compounds with extended carbon chains or additional functional groups.
Condensation Reactions: Products include more complex aromatic or heterocyclic compounds.
Applications De Recherche Scientifique
2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]malononitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]malononitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s brominated benzodioxole ring and nitrile groups may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(5-bromo-2-furyl)methylene]malononitrile
- 5-bromo-6-(1,3-dithian-2-yl)-1,3-benzodioxole
- N’-(1,3-benzodioxol-5-ylmethylene)-4-bromo-2-methoxybenzohydrazide
Uniqueness
2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]malononitrile is unique due to its specific combination of a brominated benzodioxole ring and a malononitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C11H5BrN2O2 |
|---|---|
Poids moléculaire |
277.07 g/mol |
Nom IUPAC |
2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H5BrN2O2/c12-9-3-11-10(15-6-16-11)2-8(9)1-7(4-13)5-14/h1-3H,6H2 |
Clé InChI |
WMSFXZAGAUDPNV-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)


![7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12002697.png)




![2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid](/img/structure/B12002732.png)
![Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester](/img/structure/B12002735.png)

![2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate](/img/structure/B12002740.png)


